2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves several stepsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include derivatives with modified functional groups that can be further utilized in medicinal chemistry.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide include other benzazepine derivatives and thiazole-containing compounds. These similar compounds often share biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. For example, benzazepine derivatives like tolvaptan are used in the treatment of hyponatremia, while thiazole-containing compounds are known for their antimicrobial properties .
Properties
Molecular Formula |
C15H15N3O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S2/c19-13(18-15-16-7-8-21-15)9-22-12-6-5-10-3-1-2-4-11(10)17-14(12)20/h1-4,7-8,12H,5-6,9H2,(H,17,20)(H,16,18,19) |
InChI Key |
OISISXPJCLLTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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